1,2-Dichloro-4,5-dinitrobenzene
Overview
Description
1,2-Dichloro-4,5-dinitrobenzene is an organic compound with the molecular formula C6H2Cl2(NO2)2. It is a pale yellow solid that is related to 1,2-dichlorobenzene by the replacement of two hydrogen atoms with nitro functional groups. This compound is used as an intermediate in the synthesis of various chemicals and has applications in different fields, including chemistry and industry .
Mechanism of Action
Target of Action
1,2-Dichloro-4,5-dinitrobenzene is a chemical compound that primarily targets aromatic compounds . The compound’s primary targets are the carbon-halogen bonds of aryl halides . These bonds are much stronger than those of alkyl halides, making them resistant to attack by nucleophiles .
Mode of Action
The mode of action of this compound involves a process known as nucleophilic aromatic substitution . In this process, one of the substituents in an aromatic ring is replaced by a nucleophile . The compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the nitration of aromatic compounds . The nitration of 1,2-dichlorobenzene mainly produces this compound, along with smaller amounts of the 3-nitro isomer . This process can also be prepared by chlorination of 1-chloro-4-nitrobenzene .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a melting point of 105-107°c This suggests that the compound may have low bioavailability due to its low solubility
Result of Action
The result of the action of this compound is the substitution of one of the substituents in an aromatic ring by a nucleophile . This results in the formation of a substituted benzene ring
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemical compounds . For example, the compound’s reactivity can be dramatically changed by changes in the reaction conditions and the structure of the aryl halide
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dichloro-4,5-dinitrobenzene can be synthesized through the nitration of 1,2-dichlorobenzene. The nitration process involves the reaction of 1,2-dichlorobenzene with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration. The reaction conditions must be carefully controlled to avoid over-nitration and the formation of unwanted by-products .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial production also includes steps for the purification and isolation of the compound to meet the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-4,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles and polar aprotic solvents are commonly used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted derivatives where the chlorine atoms are replaced by nucleophiles.
Reduction: The major products are 1,2-dichloro-4,5-diaminobenzene and other partially reduced intermediates.
Scientific Research Applications
1,2-Dichloro-4,5-dinitrobenzene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-nitrobenzene: This compound has one nitro group instead of two and exhibits different reactivity and applications.
1,5-Dichloro-2,4-dinitrobenzene: Similar in structure but with different positions of the nitro and chlorine groups, leading to different chemical properties and uses.
3,5-Dinitroaniline: Contains nitro groups but lacks chlorine atoms, resulting in different reactivity and applications.
Uniqueness
1,2-Dichloro-4,5-dinitrobenzene is unique due to the presence of both chlorine and nitro groups in specific positions on the benzene ring. This combination of functional groups imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
1,2-dichloro-4,5-dinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSAVPVCQHAPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80212386 | |
Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-39-4 | |
Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6306-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006306394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6306-39-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Dichloro-4,5-dinitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80212386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DICHLORO-4,5-DINITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5112AA0T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies on the structural characterization of compounds derived from 1,2-Dichloro-4,5-dinitrobenzene?
A1: Yes, research has explored the structure of compounds formed by reacting this compound with various nucleophiles. For instance, the reaction with morpholine yields 1-Chloro-2,4-dimorpholino-5-nitrobenzene []. The structure of this compound has been determined and reported as part of a study investigating the kinetics of this unusual substitution reaction []. This structural information provides valuable insights into the regioselectivity of the substitution reaction and the influence of different substituents on the aromatic ring.
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